

Comparison of Cough Incidence: Fosinopril, Enalapril, and Lisinopril

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fosinopril Sodium

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ACE Inhibitor Cough Risk Ranking (SUCRA value) Key Comparative Findings & Incidence

| **Fosinopril** | 3rd highest (72.5%) [1] | **vs. Enalapril**: Lower cough frequency and spontaneous reports in patients with prior ACEI cough [2]. **Overall Incidence**: ~9.7% in heart failure patients [3]. | **Enalapril** | 6th highest (49.7%) [1] | **vs. Fosinopril**: Higher cumulative cough frequency and more spontaneous reports (27% vs. 12%) in a targeted study [2]. | **Lisinopril** | 4th highest (64.7%) [1] | Ranked between fosinopril and enalapril in network meta-analysis, suggesting a moderate-to-high cough propensity [1]. |

Detailed Experimental Data and Protocols

The data in the table above is derived from studies with distinct designs and objectives, which are detailed below.

1. 2023 Network Meta-Analysis (NMA) [1]

- **Objective**: To rank the risk of cough induced by different ACE inhibitors compared to placebo, ARBs, and Calcium Channel Blockers.
- **Methodology**: A systematic review and network meta-analysis of 135 randomized controlled trials (RCTs) involving 45,420 patients. The analysis used Surface Under the Cumulative Ranking Curve (SUCRA) values to rank agents; a higher SUCRA value (closer to 100%) indicates a higher probability of being a top-ranked agent for inducing cough.

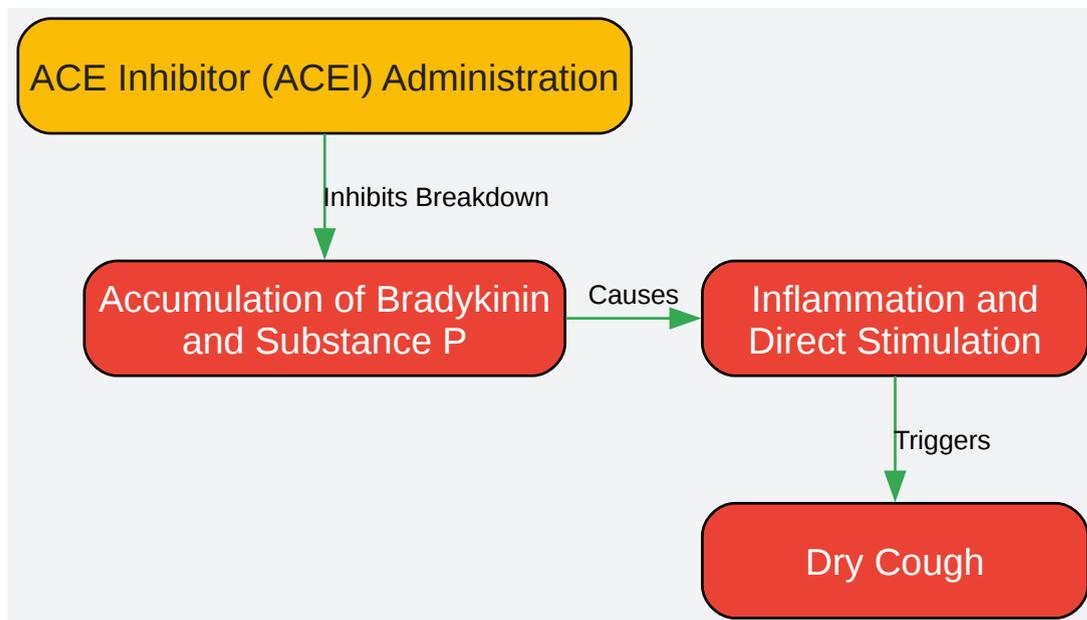
- **Key Findings:** This study provides a broad, indirect comparison across the entire drug class. Its rankings are a useful overview, but it does not report head-to-head comparisons between these specific drugs.

2. 1995 Prospective Study in a Sensitized Cohort [2]

- **Objective:** To directly compare the cough profile of fosinopril and enalapril in hypertensive patients with a confirmed history of ACE inhibitor-associated cough.
- **Methodology:** A prospective, multicenter, randomized, 8-week double-blind study. 179 non-smoking patients were randomized to fosinopril 10 mg or enalapril 5 mg once daily. The primary endpoint was cough frequency based on patient daily diaries.
- **Key Findings:** This study provides the most direct evidence for the comparison between fosinopril and enalapril in a population specifically selected for susceptibility to this side effect. It showed statistically significant differences in favor of fosinopril.

Mechanism of ACE Inhibitor-Induced Cough

The following diagram illustrates the primary mechanism believed to be behind ACE inhibitor-induced cough, which involves the accumulation of bradykinin and substance P [1] [4].



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The driving factor behind the cough is the inhibition of kinase II, which is also the **angiotensin-converting enzyme (ACE)**. This enzyme is responsible for breaking down bradykinin and other inflammatory peptides

in the lungs [1] [4]. When ACE is inhibited, bradykinin and substance P accumulate, leading to local inflammation and direct stimulation of cough receptors in the airways, resulting in a persistent dry cough [1].

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests several key points:

- **Patient Selection is Critical:** The benefit of fosinopril over enalapril was most apparent in patients who had previously experienced cough with an ACE inhibitor [2]. This highlights the existence of a susceptible sub-population.
- **Beyond SUCRA Rankings:** While the NMA provides a class-wide overview, dedicated head-to-head trials in sensitized patients can yield different and more clinically nuanced results. The SUCRA ranking should be interpreted as a general propensity within the class.
- **Domain-Specific Inhibition:** A promising area for developing better ACE inhibitors lies in creating compounds that are **C-domain-specific** [4]. The C-domain of the ACE enzyme is primarily responsible for angiotensin II formation, while both C- and N-domains break down bradykinin. Selective C-domain inhibition could maintain blood pressure control while minimizing bradykinin-mediated side effects like cough.

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To cite this document: Smolecule. [Comparison of Cough Incidence: Fosinopril, Enalapril, and Lisinopril]. Smolecule, [2026]. [Online PDF]. Available at:

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